

### Introduction to Caflanone and its Potential in Imaging

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#### Compound Focus: Caflanone

CAS No.: 199167-23-2

Cat. No.: S903833

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**Caflanone** (FBL-03G) is a non-cannabinoid, prenylated flavonoid derived from *Cannabis sativa* [1] [2]. It is Flavocure Biotech's lead drug candidate and has received FDA Orphan Drug Designation for pancreatic cancer and clearance for a Phase I clinical trial in 2023 [1].

While not a contrast agent itself, **Caflanone** is being engineered into sophisticated nanosystems that function as **multifunctional theranostic platforms**. These platforms combine cancer therapy (via radiotherapy and chemotherapy) with diagnostic capabilities (CT imaging) [3]. The primary imaging application documented in recent literature involves its incorporation into **gold-coated lipo-polymeric hybrid nanoparticles**, where the gold shell provides the radio-contrast, and **Caflanone** provides the therapeutic effect [3].

## Caflanone-Loaded Multifunctional Nanosystem: Composition and Properties

The table below summarizes the key components and functions of a proven **Caflanone** nanosystem as described in recent scientific literature.

Table 1: Composition and Function of a **Caflanone**-Loaded Theranostic Nanoparticle

Component	Type/Composition	Primary Function in the Nanosystem
Core & Matrix	Lipo-polymeric hybrid (e.g., DOPS-Na lipid, PEG, PVP) [3]	Biocompatible scaffold for drug loading and encapsulation of Caflanone [3].

Component	Type/Composition	Primary Function in the Nanosystem
Therapeutic Payload	Caflanone (FBL-03G) [3]	Chemotherapeutic agent; induces cancer cell apoptosis and demonstrates synergistic effects with radiotherapy [3] [1].
Surface Coating/Shell	Gold (Au) [3]	Provides enhanced radiosensitization, enables radiation-triggered drug release, and acts as an X-ray/CT contrast agent [3].
Overall System Function	Multifunctional Theranostic Agent	Simultaneously enables image-guided radiotherapy, radiation-triggered chemotherapy, and treatment response monitoring [3].

## Detailed Experimental Protocol

This protocol details the synthesis, characterization, and *in vitro* evaluation of gold-coated, **Caflanone**-loaded lipo-polymeric hybrid nanoparticles (PAu NPs) based on the methodology from recent publications [3].

### Synthesis of Caflanone-Loaded Lipo-polymeric Hybrid Nanoparticles (PDPC NPs)

- **Liposome Preparation:** Prepare liposomes containing **Caflanone** using the thin film hydration technique. Dissolve the lipid 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS-Na) and **Caflanone** in an organic solvent. Remove the solvent under reduced pressure to form a thin film. Hydrate the film with an aqueous buffer under agitation to form drug-loaded multilamellar vesicles. Extrude the suspension to form unilamellar liposomes of a uniform size [3].
- **Formation of Hybrid Nanoparticles:** Synthesize the lipo-polymeric nanoparticles using a modified hydrogel isolation technique.
  - Prepare separate aqueous solutions of Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP).
  - Add the **Caflanone**-loaded liposome suspension to the PEG solution under constant stirring.
  - Inject this mixture into the PVP solution under continuous stirring.
  - Add a 100 mM calcium chloride solution dropwise to the mixture and allow it to stir for one hour at room temperature to form stable nanoparticles.

- Recover the nanoparticles by centrifugation and wash twice with a buffer solution (e.g., 1 mM CaCl<sub>2</sub>, 150 mM NaCl) [3].

## Gold Coating to Form PAu NPs

- **In-situ Reduction:** Coat the synthesized PDPC NPs with a layer of metallic gold to impart radio-enhancing and imaging properties.
  - Suspend the PDPC NPs in deionized water.
  - Mix with Chloroauric acid (HAuCl<sub>4</sub>·3H<sub>2</sub>O) under stirring.
  - Add a 10 mM Ascorbic acid solution to chemically reduce the gold ions onto the surface of the nanoparticles. The color change of the solution to dark brown indicates the formation of gold-coated nanoparticles (PAu NPs).
  - Wash the resulting PAu NPs to remove unreacted precursors [3].

## Characterization of the Nanoparticles

- **Size and Zeta Potential:** Determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) using Dynamic Light Scattering (DLS) [3].
- **Morphology:** Analyze nanoparticle morphology and confirm the gold coating using Transmission Electron Microscopy (TEM) and/or Scanning Electron Microscopy (SEM) [3].
- **Drug Loading and Encapsulation Efficiency:** Quantify the amount of **Caflanone** encapsulated within the nanoparticles using a validated method like High-Performance Liquid Chromatography (HPLC). Calculate the Drug Loading (DL%) and Encapsulation Efficiency (EE%) [3] [4].

Table 2: Key Characterization Parameters and Target Metrics

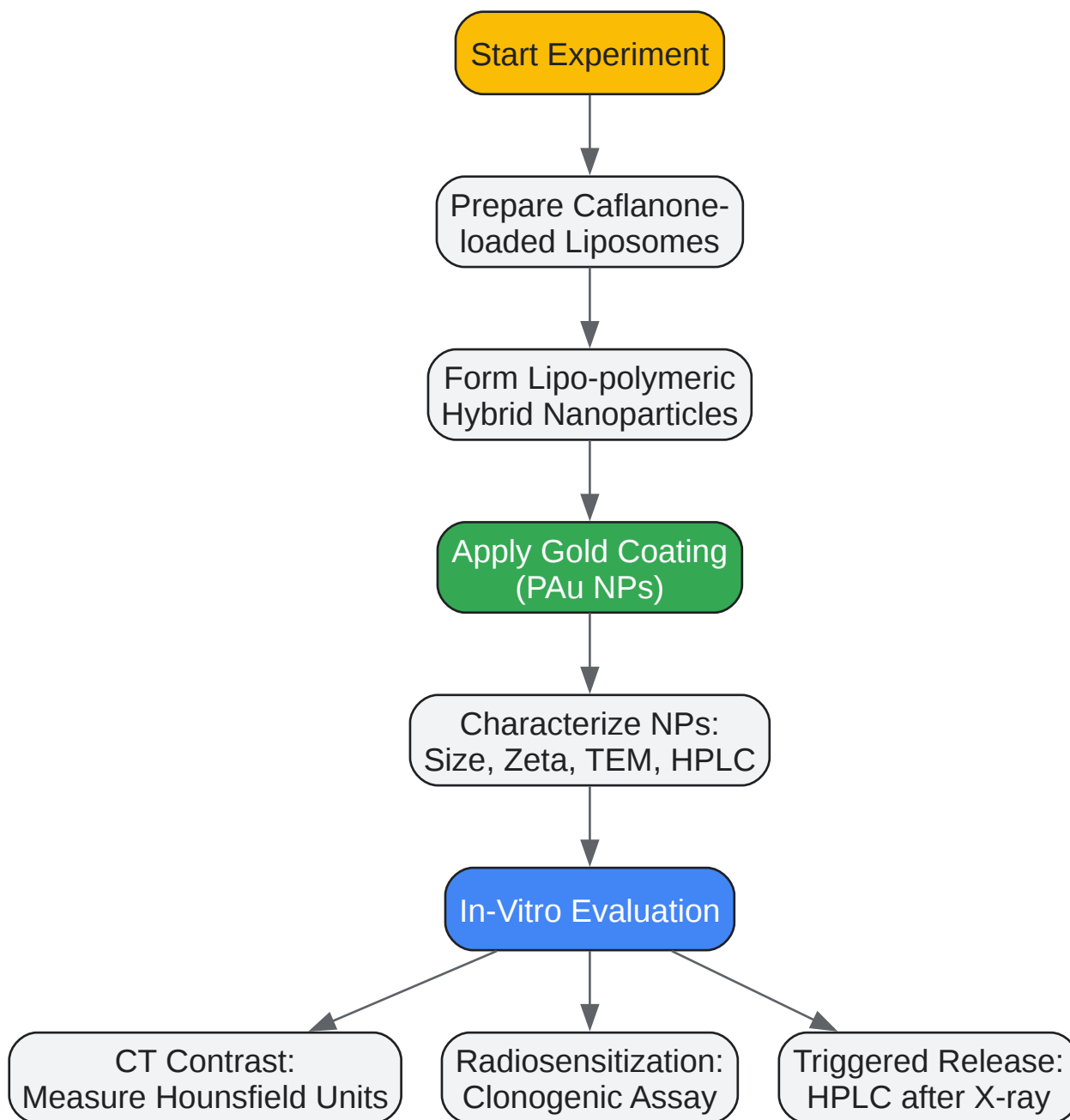
Parameter	Measurement Technique	Target/Expected Outcome
Size & PDI	Dynamic Light Scattering (DLS)	Hydrodynamic diameter < 200 nm; PDI < 0.2 indicates a monodisperse population [3].
Surface Charge	Zeta Potential Measurement	Negative zeta potential (e.g., around -30 mV) suggests good colloidal stability [3].

Parameter	Measurement Technique	Target/Expected Outcome
Morphology & Elemental Composition	Transmission Electron Microscopy (TEM)	Confirms spherical core-shell structure and successful gold coating [3].
Drug Loading/Encapsulation	HPLC Analysis	High encapsulation efficiency (>80%) for Caflanone [3].

## In Vitro Evaluation of CT Contrast and Radiosensitization

- **X-ray Attenuation Measurement:**
  - Prepare aqueous dispersions of PAu NPs at a series of known concentrations (e.g., based on gold content in mg/mL).
  - Fill phantom tubes with these dispersions and scan them using a clinical or preclinical CT scanner (e.g., 80-120 kVp X-ray source).
  - Measure the Hounsfield Units (HU) within a Region of Interest (ROI) for each sample. Plot HU values against concentration to establish a linear relationship and quantify the contrast efficacy [3] [5].
- **Clonogenic Assay for Radiosensitization:**
  - Culture relevant cancer cell lines (e.g., pancreatic, breast, glioblastoma).
  - Treat cells with free **Caflanone**, empty PAu NPs, **Caflanone**-loaded PAu NPs, and a control.
  - Expose the cells to varying doses of X-ray radiation (e.g., 0-8 Gy) using an irradiator.
  - Allow cells to form colonies for 1-2 weeks, then fix, stain, and count colonies.
  - Plot survival fractions and calculate the Sensitizer Enhancement Ratio (SER) to quantify the radio-enhancement provided by the nanoparticles [3].
- **Radiation-Triggered Drug Release Study:**
  - Place **Caflanone**-loaded PAu NPs in a dialysis membrane or similar device immersed in a release buffer.
  - Irradiate one set of samples with a single dose of X-rays (e.g., 2-5 Gy). Keep another set as a non-irradiated control.
  - Collect samples from the release medium at predetermined time points and use HPLC to measure the concentration of released **Caflanone**.
  - Compare the release profiles with and without radiation to demonstrate triggered release [3].

The experimental workflow for the synthesis and evaluation of this theranostic system is summarized in the following diagram:



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## Discussion and Future Perspectives

The integration of **Caflanone** into a gold-nanoparticle platform represents a cutting-edge approach in **cancer theranostics**. The system successfully combines three critical functionalities:

- **Radiosensitization** from the high-Z gold coating, enhancing radiotherapy efficacy [3].

- **Spatio-temporal controlled chemotherapy** through radiation-triggered **Caflanone** release, minimizing off-target effects [3].
- **Image guidance** via CT contrast, allowing for treatment planning and potentially monitoring [3].

Preclinical data shows significant therapeutic efficacy *in vitro* against aggressive cancers like breast, pancreatic, and glioblastoma, and a demonstrated survival benefit in tumor-bearing mice [3]. The progression of **Caflanone** into Phase I clinical trials for pancreatic cancer marks a critical translation step, though its use as part of a contrast agent in humans is yet to be established [1].

Future work should focus on optimizing the nanoparticle formulation for human use, conducting detailed biodistribution and toxicology studies, and further exploring the immunomodulatory effects of **Caflanone** that contribute to its observed abscopal (distant tumor shrinkage) effect [1].

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To cite this document: Smolecule. [Introduction to Caflanone and its Potential in Imaging]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b903833#caflanone-x-ray-ct-contrast-agent-application>]

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